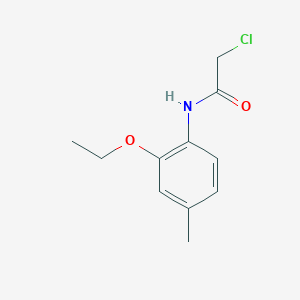![molecular formula C10H14N2O3 B7575977 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid](/img/structure/B7575977.png)
3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid, also known as MPA, is a synthetic compound that has been of interest in scientific research due to its potential applications in various fields. MPA is a non-proteinogenic amino acid that has a unique structure and properties that make it a valuable tool in biochemical and physiological studies.
作用机制
3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid acts as a competitive inhibitor of enzymes that utilize amino acids as substrates. It binds to the active site of these enzymes and prevents the normal substrate from binding, thereby inhibiting enzyme activity. 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has also been shown to interact with proteins involved in signal transduction pathways, leading to altered cellular responses.
Biochemical and Physiological Effects:
3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of immune responses, and regulation of neurotransmitter release. 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
实验室实验的优点和局限性
One advantage of using 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid in lab experiments is its unique structure, which allows for the synthesis of peptides and proteins with specific properties. Additionally, 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid can be used as a tool to study protein-ligand interactions and to screen for potential enzyme inhibitors. However, one limitation of using 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid is its high cost, which may limit its use in some research applications.
未来方向
There are numerous future directions for research involving 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid. One area of interest is the development of 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid-based drugs for the treatment of cancer and other diseases. Additionally, 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid could be used as a tool to study the role of amino acids in various physiological processes, including neurotransmitter release and immune function. Finally, the synthesis of new 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid derivatives with unique properties could lead to the development of new tools for biochemical and physiological research.
合成方法
3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid can be synthesized through a multi-step process that involves the condensation of 2-acetylpyrrole with N-methylglycine followed by the addition of methyl iodide. The resulting product is then purified through a series of chromatography steps to obtain pure 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid.
科学研究应用
3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has been used in various scientific research applications, including as a building block for the synthesis of peptides and proteins, as a chiral auxiliary in asymmetric synthesis, and as a tool to study protein-ligand interactions. 3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid has also been used as a substrate for enzymes involved in amino acid metabolism and as an inhibitor of enzymes involved in cancer cell growth.
属性
IUPAC Name |
3-[methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-11-6-3-4-8(11)10(15)12(2)7-5-9(13)14/h3-4,6H,5,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAHEKWBPSWREO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Methyl-(1-methylpyrrole-2-carbonyl)amino]propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[(5-Cyanopyridin-2-yl)-methylamino]methyl]benzoic acid](/img/structure/B7575895.png)
![[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol](/img/structure/B7575904.png)
![N-[1-(3-acetamidophenyl)ethyl]-4-(methylamino)butanamide](/img/structure/B7575906.png)
![3-[[2-(2,4-Dichlorophenyl)acetyl]-methylamino]propanoic acid](/img/structure/B7575913.png)
![3-[Methyl-[4-(methylcarbamoyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575927.png)
![3-[Methyl-[4-(2-methylpropyl)phenyl]sulfonylamino]propanoic acid](/img/structure/B7575948.png)
![2-[[2-(Ethoxymethyl)phenyl]methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575955.png)
![2-chloro-N-[3-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7575969.png)
![3-[(2,5-Dichlorobenzoyl)-methylamino]propanoic acid](/img/structure/B7575974.png)


![3-[(3-Chloro-4-hydroxybenzoyl)-methylamino]propanoic acid](/img/structure/B7576005.png)
![3-[(2-Chloro-4-fluorobenzoyl)-methylamino]propanoic acid](/img/structure/B7576011.png)
![3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]-methylamino]propanoic acid](/img/structure/B7576013.png)